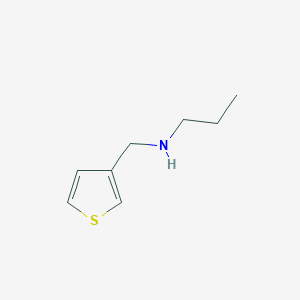

N-(thiophen-3-ylmethyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-4-9-6-8-3-5-10-7-8/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIXPNLTNGCJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406043 | |

| Record name | N-(thiophen-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741698-78-2 | |

| Record name | N-(thiophen-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Thiophene Containing Amine Chemical Space

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery and materials science. nih.govnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, offering similar physicochemical properties while potentially modulating biological activity and metabolic pathways. cognizancejournal.comsciensage.info The incorporation of an amine functional group, particularly as a side chain attached to the thiophene nucleus, introduces a basic center that can participate in crucial intermolecular interactions, such as hydrogen bonding and salt formation. This often enhances solubility and allows for specific binding to biological targets. nih.gov

To contextualize N-(thiophen-3-ylmethyl)propan-1-amine, it is useful to consider its predicted physicochemical properties. While experimental data for this specific compound is scarce, computational methods can provide valuable estimates.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H13NS |

| Molecular Weight | 155.26 g/mol |

| Boiling Point | ~230-240 °C |

| LogP | ~2.5 |

| pKa (of the amine) | ~10.5 |

These predicted values suggest a compound with moderate lipophilicity and a basic character typical of primary amines, properties that are often desirable in the development of therapeutic agents.

Significance of N Alkyl Thiophene Derivatives in Contemporary Chemical Science

The introduction of an N-alkyl group to a thiophene-containing amine can significantly impact its biological and material properties. N-alkyl thiophene (B33073) derivatives are a prominent class of compounds with a broad spectrum of applications.

In medicinal chemistry , these derivatives have been investigated for a multitude of therapeutic applications, including:

Antimicrobial agents: The thiophene nucleus combined with various N-alkyl side chains has been shown to exhibit potent antibacterial and antifungal activities. nih.gov

Anticancer agents: Certain N-alkylated thiophene compounds have demonstrated cytotoxicity against various cancer cell lines. nih.govrsc.org

Central Nervous System (CNS) agents: The structural motifs present in N-alkyl thiophene derivatives are found in drugs targeting the CNS, including antipsychotics and anticonvulsants. nih.govnih.gov

Anti-inflammatory agents: Several compounds containing the N-alkyl thiophene scaffold have shown promise as anti-inflammatory drugs. nih.gov

The length and branching of the alkyl chain, as well as the point of attachment to the thiophene ring, are critical determinants of biological activity. For instance, studies on related compounds have shown that even minor changes in the alkyl substituent can lead to significant differences in potency and selectivity. researchgate.net

In materials science , N-alkyl thiophene derivatives are precursors to and components of various functional materials. The thiophene unit is a key building block for conductive polymers, and the N-alkyl groups can be used to tune the solubility and processing characteristics of these materials. bohrium.comresearchgate.net They are also explored in the development of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. researchgate.netresearchgate.net

To illustrate the diverse applications of this class of compounds, the following table presents a selection of N-alkyl thiophene derivatives and their reported or potential applications.

Examples of N-Alkyl Thiophene Derivatives and Their Applications

| Compound Name | Structure | Reported/Potential Application |

|---|---|---|

| N-methyl-1-(thiophen-2-yl)methanamine | Precursor for CNS active compounds | |

| 2-(5-hexylthiophen-2-yl)ethylamine | Building block for organic semiconductors | |

| Articaine | Local anesthetic | |

| Tiotropium | Bronchodilator |

Research Gaps and Scholarly Objectives Pertaining to N Thiophen 3 Ylmethyl Propan 1 Amine

Established Amination Reaction Pathways

Conventional methods for synthesizing this compound often utilize well-established amination reactions. These pathways are favored for their reliability and are frequently the primary choice for synthetic chemists.

Catalytic Reductive Amination Strategies from Thiophene-3-carbaldehyde and Propan-1-amine Precursors

Catalytic reductive amination stands out as a highly efficient and widely employed method for constructing carbon-nitrogen bonds. This one-pot procedure involves the condensation of an aldehyde, in this case, thiophene-3-carbaldehyde, with propan-1-amine to form an imine intermediate. This intermediate is then reduced in situ to the target secondary amine, this compound.

A variety of reducing agents can be used to facilitate this transformation. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). The selection of the reducing agent is often guided by the reaction's pH and the stability of the starting materials. STAB, for example, is known for its mildness and effectiveness in the reductive amination of a broad spectrum of aldehydes and ketones. An alternative robust method is catalytic hydrogenation, which uses catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Table 1: Reductive Amination of Thiophene-3-carbaldehyde

| Precursors | Reducing Agent | Product |

|---|---|---|

| Thiophene-3-carbaldehyde, Propan-1-amine | Sodium triacetoxyborohydride (STAB) | This compound |

| Thiophene-3-carbaldehyde, Propan-1-amine | Sodium borohydride (NaBH₄) | This compound |

Direct Nucleophilic Substitution Reactions Involving Thiophen-3-ylmethyl Halides and Amines

Another fundamental approach involves the direct nucleophilic substitution of a leaving group on the thiophene's methyl substituent with an amine. Typically, a thiophen-3-ylmethyl halide, such as the bromide or chloride, is reacted with propan-1-amine. This reaction generally proceeds through an Sₙ2 mechanism, where the amine functions as the nucleophile, displacing the halide to yield the desired product.

The success of this reaction is influenced by several factors, including the nature of the leaving group (with bromide being more reactive than chloride), the choice of solvent, and the addition of a base like triethylamine (B128534) or potassium carbonate to neutralize the hydrogen halide byproduct. While straightforward, this method can be prone to side reactions, most notably over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

N-Alkylation Protocols for Secondary Amine Formation

N-alkylation protocols are pivotal for synthesizing a diverse array of structurally related analogs. This method involves the reaction of an amine with an alkylating agent. For instance, the target compound, this compound, could be further alkylated to produce a tertiary amine. Conversely, to generate different secondary amine analogs, one could start with a primary amine other than propan-1-amine and react it with a thiophen-3-ylmethyl halide. These N-alkylation reactions are fundamental for creating libraries of compounds with varied substituents on the nitrogen atom, allowing for the exploration of structure-activity relationships.

Advanced Multi-Step Synthesis Approaches

More sophisticated, multi-step synthetic strategies are often employed to achieve higher yields, enhanced purity, or to access complex analogs that are not readily synthesized via direct methods.

Formation of Schiff Bases Followed by Selective Reduction

This two-step method is a refined version of the reductive amination process. It begins with the formation and isolation of a Schiff base (an imine) from the condensation of thiophene-3-carbaldehyde and propan-1-amine. This initial reaction is typically catalyzed by an acid and often requires the removal of water to shift the equilibrium toward the product.

After the Schiff base, N-(thiophen-3-ylmethylene)propan-1-amine, is formed and purified, it undergoes a selective reduction. This is commonly achieved with a reducing agent like sodium borohydride in an alcoholic solvent. The primary advantage of this two-step approach is the ability to purify the intermediate Schiff base, which can result in a cleaner final product with fewer impurities compared to the one-pot reductive amination.

Table 2: Two-Step Synthesis via Schiff Base Intermediate

| Step | Reactants | Product |

|---|---|---|

| 1. Schiff Base Formation | Thiophene-3-carbaldehyde, Propan-1-amine | N-(thiophen-3-ylmethylene)propan-1-amine |

Exploration of Organometallic Coupling Reactions for Thiophene-Amine Linkage

Modern synthetic chemistry has been revolutionized by the development of powerful organometallic cross-coupling reactions for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example of this class of reactions. It facilitates the coupling of an amine with an aryl or heteroaryl halide or triflate.

While direct application to form this compound is less common, this methodology is invaluable for creating a wide range of structural analogs. For example, a functionalized thiophene, such as 3-bromothiophene, could be coupled with a suitable amine under palladium catalysis to form an aminothiophene derivative. The continuous development of specialized ligands and catalytic systems has significantly broadened the scope and utility of these advanced reactions in contemporary synthetic chemistry.

Principles of Sustainable Synthesis in N-Alkyl Thiophene Amine Production

The production of N-alkyl thiophene amines, including this compound, is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies in this endeavor include the development of reactions that proceed without solvents and the design of highly efficient catalytic systems that maximize atom economy. Such approaches not only offer environmental benefits but can also lead to more cost-effective and safer manufacturing processes. rsc.org

Development of Solvent-Free Reaction Conditions

A significant goal in sustainable synthesis is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Solvent-free, or "neat," reaction conditions represent an ideal approach to achieving this goal. In the context of N-alkyl thiophene amine synthesis, this can be pursued through various methodologies. For instance, pseudo-three-component reactions for synthesizing related heterocyclic amines have been successfully designed to proceed under neat conditions, catalyzed by natural, biodegradable catalysts like lemon juice. researchgate.net This approach avoids the need for hazardous organic solvents and simplifies product purification, often allowing for isolation by simple precipitation and filtration. researchgate.net

Design and Application of Novel Catalytic Systems for Enhanced Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional methods for N-alkylation, such as reductive amination using stoichiometric reducing agents like sodium borohydride, often have poor atom economy due to the large amounts of waste generated. organic-chemistry.org Modern catalytic systems are designed to overcome this limitation.

One of the most elegant strategies for improving atom economy in N-alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.netresearchgate.net This process utilizes alcohols as alkylating agents, which are readily available and less toxic than traditional alkyl halides. In this catalytic cycle, a transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. The only byproduct of this process is water, resulting in a very high atom economy. researchgate.netresearchgate.net

A variety of transition-metal complexes, particularly those based on ruthenium (Ru) and iridium (Ir), have been developed for this purpose. researchgate.netnih.govrsc.org For example, catalysts such as [Ru(p-cymene)Cl2]2 combined with bidentate phosphine (B1218219) ligands have proven effective for the N-alkylation of various amines with alcohols. researchgate.netnih.gov Similarly, iridium(I) complexes with N-heterocyclic carbene (NHC) ligands are highly active catalysts for these transformations. nih.govrsc.org More recently, research has focused on developing catalysts based on more abundant and less toxic first-row transition metals like cobalt and iron to further enhance sustainability. researchgate.netresearchgate.net A nanostructured, bimetallic cobalt/scandium catalyst has demonstrated the ability to mediate both borrowing hydrogen and reductive amination reactions efficiently. researchgate.net These advanced catalytic systems are pivotal in making the synthesis of compounds like this compound more sustainable.

Optimization of Reaction Parameters and Scale-Up Considerations in Laboratory Synthesis

The successful transition of a synthetic procedure from a laboratory curiosity to a reliable production method hinges on rigorous optimization of reaction parameters and careful consideration of scale-up challenges. For the synthesis of this compound, likely via reductive amination of thiophene-3-carbaldehyde with propan-1-amine, several parameters are critical.

Optimization of Reaction Parameters:

Key variables that must be optimized to maximize yield, purity, and efficiency include the choice of reducing agent, catalyst, solvent, temperature, and reactant stoichiometry.

Reducing Agent/Catalyst System: In catalytic reductive amination, the choice of catalyst and hydrogen source is paramount. For instance, when using molecular hydrogen, catalyst loading (e.g., % Pd/C), hydrogen pressure, and temperature must be fine-tuned. organic-chemistry.org For transfer hydrogenation or borrowing hydrogen processes, the nature of the catalyst (e.g., Ru, Ir, Co complexes) and its loading level directly impact reaction kinetics and efficiency. researchgate.netnih.gov

Stoichiometry: The molar ratio of the amine, the carbonyl compound, and the reducing agent needs to be carefully balanced. An excess of the amine can drive the initial imine formation but may lead to purification challenges, while an excess of the reducing agent can cause over-reduction or other side reactions. organic-chemistry.org

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote side reactions or catalyst degradation. Optimization involves finding the lowest possible temperature that allows the reaction to proceed to completion within a practical timeframe. organic-chemistry.orgunibe.ch

Solvent and Concentration: The solvent can influence the solubility of reactants, the stability of intermediates, and the activity of the catalyst. While solvent-free conditions are ideal for sustainability, in many cases, a solvent is necessary. The concentration of reactants is also a key parameter; higher concentrations can increase reaction rates but may also lead to issues with heat dissipation and mixing during scale-up. unibe.ch

The following table illustrates a hypothetical optimization study for a reductive amination reaction.

| Entry | Reducing Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH(OAc)₃ | - | DCE | RT | 18 | 71 |

| 2 | H₂ (5 atm) | 5% Pd/C | EtOH | 40 | 24 | 0 |

| 3 | Formic Acid | - | Neat | 80 | 12 | 65 |

| 4 | H₂ (40 bar) | 1.5% Co/Sc | Toluene | 100 | 20 | 85 |

This is a representative table based on general findings in the literature. organic-chemistry.orgresearchgate.net RT = Room Temperature.

Scale-Up Considerations:

Scaling a synthesis from milligram or gram quantities to multi-gram or kilogram scales introduces new challenges that are not apparent at the laboratory bench. ucc.iepharmaceuticalonline.com

Heat Transfer: Exothermic reactions that are easily managed in a small flask can generate significant heat in a large reactor, leading to dangerous temperature runaways. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. ucc.ie Proper reactor design and cooling systems are critical.

Downstream Processing and Purification: Isolating the product on a large scale requires different techniques. A reaction that is purified by column chromatography in the lab may require crystallization, distillation, or liquid-liquid extraction on a larger scale to be economically and practically viable. ucc.ie

Safety and Process Control: The potential hazards of a reaction are magnified at scale. A thorough risk assessment is required to manage the handling of flammable solvents, pressurized gases, and potentially toxic or pyrophoric reagents. pharmaceuticalonline.com Implementing robust process controls to monitor temperature, pressure, and additions is essential for safe and reproducible manufacturing. ucc.ie

Successfully navigating these optimization and scale-up challenges is crucial for the efficient, safe, and economical laboratory synthesis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the connectivity and chemical environment of each atom in this compound can be theoretically mapped.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiophene ring and the propan-1-amine side chain. The thiophene ring protons at positions 2, 4, and 5 will appear in the aromatic region, typically between 7.0 and 7.5 ppm. The proton at C2 would likely be a triplet, coupling to the protons at C5 and the methylene (B1212753) group, while the protons at C4 and C5 would present as doublets of doublets.

The protons on the aliphatic chain would be found further upfield. The methylene group adjacent to the thiophene ring (CH₂-thiophene) is anticipated to resonate around 3.8 ppm. The methylene group attached to the nitrogen (N-CH₂) would likely appear around 2.6 ppm, and the terminal methyl group (CH₃) would be the most shielded, appearing around 0.9 ppm. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which would be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene H2 | ~7.3 | t |

| Thiophene H4 | ~7.1 | dd |

| Thiophene H5 | ~7.4 | dd |

| Thiophene-CH₂-N | ~3.8 | s |

| N-CH₂-CH₂ | ~2.6 | t |

| CH₂-CH₂-CH₃ | ~1.6 | sextet |

| CH₂-CH₃ | ~0.9 | t |

This is an interactive data table. Users can sort and filter the data as needed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization and Correlation Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The four distinct carbon atoms of the thiophene ring are expected to resonate in the downfield region, typically between 120 and 140 ppm. The carbon atom attached to the side chain (C3) would likely be found around 140 ppm. The aliphatic carbons of the propan-1-amine chain would appear upfield. The methylene carbon adjacent to the thiophene ring is predicted to be around 45 ppm, the methylene carbon next to the nitrogen at approximately 52 ppm, the subsequent methylene carbon around 23 ppm, and the terminal methyl carbon at about 11 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C2 | ~126 |

| Thiophene C3 | ~140 |

| Thiophene C4 | ~128 |

| Thiophene C5 | ~122 |

| Thiophene-CH₂-N | ~45 |

| N-CH₂-CH₂ | ~52 |

| CH₂-CH₂-CH₃ | ~23 |

This is an interactive data table. Users can sort and filter the data as needed.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Connectivity

While one-dimensional NMR provides foundational data, two-dimensional techniques would be crucial for the definitive structural confirmation of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. Correlations would be expected between the protons on the propan-1-amine chain (CH₂-CH₂-CH₃) and between the neighboring protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. For instance, it would link the proton signal at ~0.9 ppm to the carbon signal at ~11 ppm, confirming their assignment to the terminal methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would show correlations between protons and carbons over two or three bonds. This would be instrumental in connecting the propan-1-amine side chain to the thiophene ring, for example, by showing a correlation between the methylene protons adjacent to the thiophene ring and the C3 and C4 carbons of the ring.

Dynamic NMR Spectroscopy for Conformational Dynamics and Tautomeric Equilibria Investigation

Dynamic NMR spectroscopy could be employed to investigate the conformational dynamics of the propan-1-amine side chain. Rotational barriers around the C-C and C-N single bonds could potentially be determined by monitoring changes in the NMR spectrum at different temperatures. However, for a flexible chain like this, it is likely that rotation is fast on the NMR timescale at room temperature, resulting in averaged signals. There are no significant tautomeric equilibria expected for this compound.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes and Band Assignments

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of its functional groups.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations from the thiophene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group would be observed just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring would likely result in one or more bands in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected to produce a medium to weak absorption in the 1020-1250 cm⁻¹ range.

C-S Stretch: The characteristic C-S stretching vibration of the thiophene ring would likely be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | ~3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C (Thiophene) | Stretch | 1400-1600 |

| C-N | Stretch | 1020-1250 |

This is an interactive data table. Users can sort and filter the data as needed.

Raman Spectroscopy for Complementary Vibrational Signature Analysis

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of a molecule, offering a signature fingerprint that is complementary to infrared (IR) spectroscopy. For this compound, the Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the thiophene ring and the propan-1-amine side chain.

Key expected vibrational modes would include:

Thiophene Ring Vibrations: C-H stretching, C=C stretching, C-S stretching, and ring deformation modes.

Aliphatic Chain Vibrations: C-H stretching (symmetric and asymmetric) of the methylene and methyl groups, C-C stretching, and C-N stretching.

N-H Vibrations: N-H stretching and bending modes of the secondary amine.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.

Analysis of Electronic Transitions and Chromophoric Contributions

The UV-Vis spectrum of this compound would be dominated by the chromophoric thiophene ring. The expected electronic transitions would include π → π* transitions associated with the conjugated system of the thiophene ring. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom of the amine group could potentially lead to n → σ* transitions. youtube.com The position and intensity of the absorption maxima (λmax) would provide information about the energy gaps between the molecular orbitals. In similar thiophene-containing molecules, these transitions are well-documented. researchgate.net

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Thiophene Ring | UV Region (around 230-270 nm) |

| n → σ | Amine Group | Far UV Region (<200 nm) |

Note: The exact λmax values would require experimental determination.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon changing the polarity of the solvent. mdpi.comresearchgate.netnih.gov For this compound, studying its UV-Vis spectrum in a range of solvents with varying polarities would offer insights into the nature of its excited state. A bathochromic (red) shift with increasing solvent polarity would suggest a more polar excited state, while a hypsochromic (blue) shift would indicate a less polar excited state. Such studies, however, have not been reported for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₁₃NS), the expected exact mass would be calculated and compared to the experimentally determined value with high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the formation of a stable iminium ion. libretexts.orgvaia.com

Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, including the loss of a methyl radical or cleavage of the ring itself. researchgate.net

Loss of the Propyl Group: Cleavage of the bond between the methylene group and the nitrogen atom could also be a possible fragmentation route.

While general fragmentation patterns for amines and thiophenes are well-established libretexts.orgresearchgate.net, a detailed fragmentation pathway analysis for this compound based on experimental HRMS data is not currently available in the literature.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches allow for the determination of stable conformations and the energetic landscape of the molecule.

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the structural and electronic properties of molecules. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is frequently employed for its accuracy in describing a wide range of chemical systems. nih.govresearchgate.net When applied to thiophene derivatives, DFT calculations at the B3LYP level have been shown to provide reliable predictions of optimized ground state geometries and energetics. nih.gov For this compound, these calculations would reveal the most stable conformation by minimizing the total energy of the system, providing crucial information on bond lengths, bond angles, and dihedral angles.

While DFT methods are computationally efficient and generally accurate, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theoretical accuracy for electronic structure refinement. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for the electronic properties of this compound. These high-accuracy calculations are invaluable for validating the results obtained from DFT methods and for providing a more nuanced understanding of electron correlation effects.

The choice of both the computational method and the basis set is critical in quantum chemical calculations. A comparative analysis of different methodologies and basis sets is essential to ensure the reliability of the theoretical predictions. The B3LYP functional paired with a triple-zeta basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions, is a commonly used combination that has demonstrated good performance for thiophene-containing compounds. nih.govresearchgate.net A systematic comparison of results obtained with different basis sets (e.g., Pople-style basis sets like 6-31G(d) versus more extensive ones) and functionals would provide a measure of the computational uncertainty and the convergence of the predicted properties. nih.gov

The following table illustrates a hypothetical comparison of key geometrical parameters for this compound, as would be predicted by different computational methods.

| Parameter | Method 1 (e.g., B3LYP/6-31G(d)) | Method 2 (e.g., B3LYP/6-311++G(d,p)) |

| C-S Bond Length (Å) | Value | Value |

| C-C Bond Length (Å) | Value | Value |

| C-N Bond Length (Å) | Value | Value |

| C-S-C Bond Angle (°) | Value | Value |

| C-C-N Bond Angle (°) | Value | Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from such a computational study.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is also instrumental in predicting the spectroscopic signatures of molecules, which are essential for their experimental characterization.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely accepted approach for the accurate prediction of NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be determined. Theoretical predictions of ¹H and ¹³C NMR spectra for this compound, typically performed at the B3LYP/6-311++G(d,p) level of theory, can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each atom. nih.govresearchgate.net

A representative data table for predicted NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H | Value | - |

| Methylene H (adjacent to thiophene) | Value | - |

| Methylene H (adjacent to N) | Value | - |

| Propyl H | Value | - |

| NH | Value | - |

| Thiophene C | - | Value |

| Methylene C (adjacent to thiophene) | - | Value |

| Methylene C (adjacent to N) | - | Value |

| Propyl C | - | Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from such a computational study.

Theoretical calculations of vibrational frequencies and their corresponding infrared (IR) intensities are crucial for interpreting experimental IR and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization, such as B3LYP/6-311++G(d,p). nih.govresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. The predicted IR spectrum provides a detailed map of the vibrational modes of this compound, allowing for the assignment of specific absorption bands to particular molecular motions, such as C-H stretching, N-H bending, and the characteristic vibrations of the thiophene ring. nih.gov

An illustrative table of calculated vibrational frequencies is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |

| N-H Stretch | Value | Value |

| C-H Stretch (Thiophene) | Value | Value |

| C-H Stretch (Aliphatic) | Value | Value |

| C=C Stretch (Thiophene) | Value | Value |

| C-N Stretch | Value | Value |

| C-S Stretch | Value | Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from such a computational study.

An in-depth analysis of this compound through computational and theoretical frameworks reveals significant insights into its molecular behavior and potential properties. This article focuses on the conformational landscape, tautomeric possibilities, and non-linear optical characteristics of the compound, adhering to a strict computational chemistry perspective.

Structure Property Relationship Spr Studies in N Thiophen 3 Ylmethyl Propan 1 Amine Systems

Influence of Thiophene (B33073) Ring Orientation and Substitution on Electronic Distribution

The orientation of the thiophene ring relative to the propan-1-amine side chain dictates the extent of π-orbital overlap and, consequently, the delocalization of electrons. Theoretical studies on related thiophene-containing compounds have shown that different conformers can exhibit varied electronic properties. For instance, a coplanar arrangement between the thiophene ring and the side chain can facilitate maximum electronic communication, whereas a perpendicular orientation would minimize it.

Substituents on the thiophene ring can further alter the electronic landscape. Electron-donating groups (EDGs) such as alkyl or alkoxy groups at the C2, C4, or C5 positions increase the electron density on the thiophene ring. This, in turn, can enhance the electron-donating capacity of the entire thiophen-3-ylmethyl moiety. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the ring's electron density, which can have a cascading effect on the properties of the amine side chain.

An illustrative data table of how hypothetical substituents on the thiophene ring might alter the calculated Mulliken charge on the amine nitrogen is presented below.

| Substituent at C5 of Thiophene | Nature of Substituent | Calculated Mulliken Charge on Amine Nitrogen (Illustrative) |

| -H | Neutral | -0.450 |

| -CH3 | Electron-Donating | -0.458 |

| -OCH3 | Strong Electron-Donating | -0.465 |

| -Cl | Weak Electron-Withdrawing | -0.442 |

| -NO2 | Strong Electron-Withdrawing | -0.425 |

This interactive table demonstrates the predicted electronic effect of various substituents on the basicity of the amine nitrogen, a key aspect of its chemical reactivity.

Impact of Amine Substitution Patterns on Molecular Conformation and Intramolecular Interactions

Substitution on the amine nitrogen of N-(thiophen-3-ylmethyl)propan-1-amine plays a crucial role in determining the molecule's three-dimensional structure and the potential for intramolecular interactions. The size and nature of the substituents can introduce steric hindrance and alter the preferred conformation of the propan-1-amine chain.

For the parent compound, this compound, the primary amine allows for a relatively flexible side chain. However, the introduction of one or two alkyl groups on the nitrogen (forming secondary or tertiary amines) increases steric bulk. This can lead to a more constrained set of low-energy conformations.

Intramolecular hydrogen bonding can be a significant factor in these systems. For instance, in derivatives with appropriate substituents on the thiophene ring, a hydrogen bond could form between the amine proton and a heteroatom on the substituent. Such interactions can lock the molecule into a specific conformation, thereby influencing its reactivity and biological activity.

The following table illustrates the potential impact of N-substitution on the dihedral angle of the C-C-C-N backbone of the propan-1-amine chain, based on theoretical calculations for similar structures.

| Amine Substitution | Substituent(s) | Predicted Dihedral Angle (C-C-C-N) (Illustrative) |

| Primary | -H, -H | ~175° (extended) |

| Secondary | -H, -CH3 | ~170° |

| Tertiary | -CH3, -CH3 | ~165° |

| Bulky Tertiary | -t-butyl, -t-butyl | ~150° |

This interactive table showcases how increasing steric bulk on the amine nitrogen can lead to deviations from an ideal, fully extended side-chain conformation.

Quantitative Correlation between Computed Theoretical Parameters and Experimental Spectroscopic Observations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the structural and electronic properties of this compound. These theoretical parameters can be quantitatively correlated with experimental spectroscopic data.

For instance, calculated vibrational frequencies from DFT can be compared with experimental Infrared (IR) and Raman spectra. The characteristic N-H stretching vibrations of the primary amine, typically observed in the range of 3300-3500 cm⁻¹, can be accurately predicted. Similarly, the C-S stretching and ring deformation modes of the thiophene ring can be assigned based on computational results.

Nuclear Magnetic Resonance (NMR) chemical shifts are also amenable to theoretical prediction. The calculated chemical shifts for the protons and carbons of the thiophene ring and the propan-1-amine side chain can be correlated with experimental ¹H and ¹³C NMR spectra. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical models.

A hypothetical correlation between calculated and experimental ¹H NMR chemical shifts is presented below.

| Proton | Calculated Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) |

| Thiophene H2 | 7.25 | 7.30 |

| Thiophene H4 | 7.05 | 7.10 |

| Thiophene H5 | 7.35 | 7.40 |

| Methylene (B1212753) (adjacent to thiophene) | 3.80 | 3.85 |

| Methylene (adjacent to amine) | 2.75 | 2.80 |

| Methylene (central) | 1.70 | 1.75 |

This interactive table provides a comparison of predicted versus observed proton NMR chemical shifts, highlighting the utility of computational chemistry in spectroscopic analysis.

Electronic Effects of the Thiophene Heterocycle on the Amine Nitrogen Center

The thiophene ring exerts a significant electronic influence on the amine nitrogen center, primarily through inductive and resonance effects. The sulfur atom in the thiophene ring is more electronegative than carbon, leading to a net electron-withdrawing inductive effect. However, the lone pairs on the sulfur atom can also participate in resonance, donating electron density to the aromatic system.

The pKa of the conjugate acid of this compound would be expected to be lower than that of propan-1-amine (pKa ~10.7) but likely higher than that of aniline (B41778) (pKa ~4.6), where the nitrogen lone pair is directly delocalized into the aromatic ring. The methylene spacer between the thiophene ring and the amine group in this compound mitigates the direct resonance delocalization of the nitrogen lone pair, but the inductive effect of the thiophen-3-ylmethyl group remains.

The following table provides an illustrative comparison of the basicity of related amines.

| Amine | pKa of Conjugate Acid (Illustrative) |

| Propan-1-amine | 10.7 |

| This compound | 9.8 |

| Benzylamine | 9.3 |

| Aniline | 4.6 |

This interactive table compares the basicity of this compound to other relevant amines, illustrating the electronic influence of the thiophene-methyl substituent.

Chiral Recognition and Stereochemical Aspects in Asymmetrically Substituted Derivatives

The introduction of stereocenters into the this compound scaffold opens up the possibility of chiral recognition and diastereomeric interactions. Asymmetric substitution can occur at several positions, for instance, on the propan-1-amine side chain or on a substituent on the thiophene ring.

A chiral center on the side chain, for example, at the carbon bearing the thiophene ring, would lead to a pair of enantiomers. These enantiomers can exhibit different biological activities and may interact differently with other chiral molecules, a phenomenon known as chiral recognition. nih.gov The study of such interactions is crucial in drug design and asymmetric catalysis.

The synthesis of enantiomerically pure derivatives often requires asymmetric synthesis or chiral resolution techniques. nih.gov The absolute configuration of these chiral molecules can be determined by methods such as X-ray crystallography of single crystals or by comparison of experimental and calculated circular dichroism (CD) spectra.

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations of the Thiophene (B33073) Moiety and Amine Nitrogen

The presence of two oxidizable centers, the sulfur atom in the thiophene ring and the secondary amine nitrogen, allows for a range of oxidative transformations depending on the reagents and conditions employed.

Oxidation of the Amine Nitrogen: The secondary amine in N-(thiophen-3-ylmethyl)propan-1-amine is analogous to a benzylic secondary amine. Such amines are known to undergo oxidation to form hydroxylamines, which can be further oxidized to nitrones, particularly with peroxide reagents like hydrogen peroxide (H₂O₂). nih.govacs.org A proposed pathway involves the initial formation of a hydroxylamine (B1172632) intermediate, which is then converted to the corresponding nitrone. acs.org Studies on similar benzylic secondary amines have shown that this transformation can proceed without the need for a metal catalyst, using H₂O₂ in solvents like methanol (B129727) or acetonitrile. nih.govacs.org

Oxidation of the Thiophene Moiety: The sulfur atom of the thiophene ring is susceptible to oxidation, typically yielding thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones). The electron-donating nature of the 3-(propylaminomethyl) substituent is expected to increase the electron density on the thiophene ring, thereby facilitating the initial electrophilic attack by an oxidizing agent on the sulfur atom. This suggests that the conversion to the sulfoxide (B87167) should be relatively facile. Complete oxidation to the sulfone can also be achieved, often requiring stronger oxidizing conditions.

The potential oxidative pathways are summarized in the table below.

| Oxidizing Agent | Target Site | Probable Product(s) | Mechanistic Notes |

| Hydrogen Peroxide (H₂O₂) | Amine Nitrogen | This compound N-oxide (Hydroxylamine), C-(thiophen-3-yl)-N-propylnitrone | Proceeds via initial N-hydroxylation followed by further oxidation. acs.org |

| m-CPBA, H₂O₂/Catalyst | Thiophene Sulfur | N-(1-oxothiophen-3-yl)methyl)propan-1-amine, N-((1,1-dioxido-thiophen-3-yl)methyl)propan-1-amine | Stepwise oxidation occurs, first to the sulfoxide, then to the sulfone. The electron-donating substituent facilitates the first oxidation step. |

Reductive Modifications of the Thiophene Ring and C-N Bonds

This compound possesses two key functionalities susceptible to reductive modification: the aromatic thiophene ring and the C-N bond of the benzylic-type amine.

Reduction of the Thiophene Ring: The thiophene ring can be reduced to either 2,5-dihydrothiophene (B159602) or fully saturated to tetrahydrothiophene (B86538) (thiolane) via catalytic hydrogenation. researchgate.net The choice of catalyst and reaction conditions is crucial in determining the extent of reduction. Catalysts such as palladium, ruthenium, and rhodium are effective for this transformation. researchgate.netacs.org For instance, palladium-sulfide catalysts have been used for the gas-phase hydrogenation of thiophene to thiolane. researchgate.net Asymmetric hydrogenation of substituted thiophenes using ruthenium-N-heterocyclic carbene catalysts has also been demonstrated to produce enantiomerically pure tetrahydrothiophenes. acs.org

Reductive Cleavage of the C-N Bond: The carbon-nitrogen bond between the thiophen-3-ylmethyl group and the propyl amine is analogous to a benzylic C-N bond. Such bonds are susceptible to cleavage under catalytic hydrogenolysis conditions. thieme-connect.comtandfonline.com This reaction, often referred to as N-debenzylation, typically employs a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate). thieme-connect.comtandfonline.com This process would result in the formation of 3-methylthiophene (B123197) and propan-1-amine.

The selectivity between ring hydrogenation and C-N bond hydrogenolysis is a critical consideration. Often, conditions that favor C-N bond cleavage (e.g., Pd/C, H₂) can also lead to ring reduction, and careful optimization is required to achieve a desired outcome.

| Catalytic System | Target Site(s) | Probable Product(s) | Mechanistic Notes |

| Ru-NHC, H₂ | Thiophene Ring | N-((tetrahydrothiophen-3-yl)methyl)propan-1-amine | Favors asymmetric hydrogenation of the aromatic ring. acs.org |

| Pd/C, H₂ | C-N Bond & Thiophene Ring | 3-methylthiophene, Propan-1-amine, N-((tetrahydrothiophen-3-yl)methyl)propan-1-amine | Hydrogenolysis of the C-N bond is common for benzylic amines. thieme-connect.comtandfonline.com Ring reduction can be a competing reaction. |

| Pd-sulfide, H₂ | Thiophene Ring | N-((tetrahydrothiophen-3-yl)methyl)propan-1-amine | Effective for ring saturation while potentially minimizing sulfur poisoning of the catalyst. researchgate.net |

Electrophilic Aromatic Substitution (EAS) Reactions on the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), generally at a faster rate than benzene (B151609). The inherent reactivity of the thiophene ring positions decreases in the order C2 > C5 > C3 > C4.

In this compound, the substituent at the 3-position is a -CH₂NHR group. This group is classified as an activating, ortho-, para-director due to the inductive effect of the alkyl group and the potential (though weak) involvement of the nitrogen lone pair. For a 3-substituted thiophene, the ortho positions are C2 and C4, and the para position is C5.

The directive influence of the substituent and the intrinsic reactivity of the ring positions work in concert or opposition to determine the site of substitution.

Position C2: This position is ortho to the activating group and is also the most inherently reactive position in the thiophene nucleus. Therefore, substitution at C2 is strongly favored.

Position C5: This position is para to the activating group and is the second most reactive site in an unsubstituted thiophene. It is a likely site for a minor product.

Position C4: This position is ortho to the activating group but is the least reactive position in the thiophene ring. Substitution here is generally not favored.

Therefore, electrophilic attack is expected to occur predominantly at the C2 position.

| EAS Reaction | Reagents | Major Product | Minor Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-N-(thiophen-3-ylmethyl)propan-1-amine | 5-Nitro-N-(thiophen-3-ylmethyl)propan-1-amine |

| Bromination | Br₂/Acetic Acid | 2-Bromo-N-(thiophen-3-ylmethyl)propan-1-amine | 5-Bromo and 2,5-Dibromo derivatives |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(3-((Propylamino)methyl)thiophen-2-yl)ethan-1-one | 1-(4-((Propylamino)methyl)thiophen-2-yl)ethan-1-one |

Nucleophilic Reactivity and Protonation Behavior of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it both a potent nucleophile and a Brønsted-Lowry base.

Nucleophilicity: As a nucleophile, the amine can react with a variety of electrophiles. This reactivity is fundamental to the synthesis of more complex derivatives. Common reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base to form a tertiary amine.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form an amide.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

Protonation Behavior: The secondary amine is basic and will readily accept a proton from an acid to form a propyl(thiophen-3-ylmethyl)ammonium salt. The basicity can be quantified by the pKa of its conjugate acid. For the analogous compound N-propylbenzylamine, the experimental basic pKa is 9.6. nih.gov It is expected that the pKa for this compound would be very similar, as the electronic effect of the thiophen-3-ylmethyl group is comparable to that of a benzyl group. In strongly acidic media, protonation of the thiophene ring itself is also possible, though this would disrupt the ring's aromaticity.

| Property | Description | Expected Value/Reactivity |

| Basicity (pKa) | pKa of the conjugate acid (R₂NH₂⁺) | ~9.6 (estimated based on N-propylbenzylamine nih.gov) |

| Nucleophilic Reactions | Reactivity with electrophiles | Readily undergoes N-alkylation, N-acylation, and conjugate addition. |

Exploration of Coordination Chemistry and Ligand Properties with Transition Metals

This compound possesses two potential donor atoms for coordination to transition metal ions: the "hard" secondary amine nitrogen and the "soft" thiophene ring sulfur. This allows the molecule to function as a versatile ligand.

Coordination Modes:

Monodentate (N-donor): The most common coordination mode would involve the lone pair of the amine nitrogen, which is a strong Lewis base. It would bind readily to a variety of transition metals.

Monodentate (S-donor): The sulfur atom of the thiophene ring can also coordinate to a metal center. This mode is favored with soft, later transition metals (e.g., Pd(II), Pt(II), Ag(I)) according to the Hard-Soft Acid-Base (HSAB) principle. acs.org

Bidentate (N,S-chelation): The molecule can act as a chelating ligand, coordinating through both the nitrogen and sulfur atoms to form a stable six-membered chelate ring with a metal center. This bidentate coordination would enhance the stability of the resulting complex (the chelate effect).

The specific coordination behavior depends on the nature of the metal ion, the counter-ion, and the reaction solvent. Studies on similar thiophene-derived Schiff bases and carboxamides have shown that coordination can occur through various combinations of thiophene sulfur and nitrogen/oxygen donors. nih.govnih.govacs.org While the thiophene sulfur is often reported as non-coordinating in some carboxamide complexes, nih.gov it readily participates in coordination in many thiophene-derived Schiff base complexes. nih.gov

| Metal Ion Type (HSAB) | Probable Coordination Mode(s) | Rationale |

| Hard (e.g., Cr³⁺, Fe³⁺, Co³⁺) | Monodentate (N-donor) | Hard acids prefer to bind to hard bases (amine nitrogen). |

| Borderline (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) | Monodentate (N-donor), Bidentate (N,S-chelate) | Can bind to both N and S donors; chelation is often favored for enhanced stability. |

| Soft (e.g., Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺) | Monodentate (S-donor), Bidentate (N,S-chelate) | Soft acids have a strong affinity for soft bases (thiophene sulfur). |

Advanced Derivatization and Analogue Synthesis for Broad Chemical Research Applications

Selective Alkylation and Acylation Reactions at the Amine Nitrogen

The secondary amine functionality in N-(thiophen-3-ylmethyl)propan-1-amine is a prime site for synthetic elaboration, allowing for the introduction of a wide range of substituents through alkylation and acylation reactions.

Selective mono-N-alkylation can be achieved under controlled conditions to introduce new alkyl groups, thereby modifying the steric and electronic properties of the amine. researchgate.net Common alkylating agents include alkyl halides (e.g., iodides, bromides) and sulfates. To prevent over-alkylation to the corresponding tertiary amine, the reaction stoichiometry, temperature, and choice of base are critical. researchgate.netsigmaaldrich.com For instance, the use of a bulky base or carrying out the reaction at low temperatures can favor mono-alkylation.

Acylation of the amine nitrogen to form amides is another facile transformation. researchgate.net This is typically accomplished by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.netiosrjournals.org This reaction is generally high-yielding and allows for the incorporation of a vast array of acyl groups, from simple aliphatic to complex aromatic and heterocyclic moieties. These amide derivatives can exhibit significantly different biological activities and metabolic stabilities compared to the parent amine.

Table 1: Examples of Selective N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Product Class | Potential Modifications |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Tertiary Amine | Introduction of small alkyl groups |

| Benzyl (B1604629) Bromide | N-Alkylation | Tertiary Amine | Introduction of arylmethyl groups |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | Amide | Formation of acetamides |

| Acid Anhydride (e.g., (CH₃CO)₂O) | N-Acylation | Amide | Formation of acetamides |

Diversification of the Thiophene (B33073) Ring through Directed Functionalization

The thiophene ring in this compound offers multiple positions for functionalization, enabling the synthesis of analogues with modulated electronic and steric properties. The substitution pattern on the thiophene ring can significantly influence the molecule's interaction with biological targets.

Directed ortho-metalation is a powerful strategy for regioselective functionalization. By employing a suitable directing group, it is possible to activate specific C-H bonds on the thiophene ring for deprotonation by a strong base, followed by quenching with an electrophile. nih.govacs.org For 3-substituted thiophenes, functionalization can be directed to the C2 and C4 positions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are also invaluable tools for thiophene diversification. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, vinyl, and other groups onto the thiophene core. C-H activation is another modern approach that allows for the direct functionalization of thiophene C-H bonds, often with high regioselectivity, avoiding the need for pre-functionalized starting materials. nih.govacs.org

Table 2: Methods for Thiophene Ring Functionalization

| Method | Position(s) Functionalized | Reagents | Introduced Groups |

|---|---|---|---|

| Directed ortho-metalation | C2, C4 | n-BuLi, Electrophile | Alkyl, Silyl, etc. |

| Suzuki Coupling | C2, C4, C5 | Arylboronic acid, Pd catalyst | Aryl |

| C-H Activation/Arylation | C2, C4, C5 | Aryl halide, Pd catalyst | Aryl |

Systematic Modifications of the Propane (B168953) Backbone: Chain Elongation, Branching, and Cyclization

Chain Elongation: The propane chain can be extended by one or more carbon atoms through various synthetic routes. One approach involves the homologation of a suitable precursor, such as a carboxylic acid or aldehyde derived from the thiophene moiety, followed by reductive amination.

Branching: Introduction of alkyl or other substituents on the propane backbone can create chiral centers and restrict conformational freedom. nih.gov The synthesis of β-branched propanamines, for instance, can be achieved through multi-step sequences involving the stereoselective addition of organometallic reagents to α,β-unsaturated carbonyl compounds, followed by conversion of the carbonyl group to an amine. nih.gov

Cyclization: Intramolecular cyclization strategies can be employed to incorporate the propane backbone into a new ring system. For example, if the propane chain is functionalized with a suitable leaving group, intramolecular N-alkylation can lead to the formation of a four-, five-, or six-membered nitrogen-containing ring, such as an azetidine, pyrrolidine, or piperidine. rsc.orgnih.gov

Table 3: Strategies for Propane Backbone Modification

| Modification | Synthetic Approach | Resulting Structure |

|---|---|---|

| Chain Elongation | Homologation and reductive amination | N-(thiophen-3-ylmethyl)butan-1-amine |

| Branching | Stereoselective addition to α,β-unsaturated precursors | N-(thiophen-3-ylmethyl)-2-methylpropan-1-amine |

| Cyclization | Intramolecular N-alkylation of a functionalized chain | 2-(Thiophen-3-ylmethyl)pyrrolidine |

Synthesis of Multi-Amine Conjugates and Macrocyclic Systems Incorporating the Thiophene-3-ylmethylamine Motif

The thiophene-3-ylmethylamine unit can be incorporated into larger, more complex architectures such as multi-amine conjugates and macrocycles. These structures can present multiple interaction points with biological targets or exhibit unique host-guest properties.

Multi-Amine Conjugates: Dimerization or oligomerization of the this compound scaffold can be achieved by linking two or more units together. This can be accomplished by introducing a bifunctional linker that reacts with the amine functionality of two molecules. Alternatively, a precursor such as thiophene-3-carboxaldehyde can be reacted with a diamine to generate a bis-amine conjugate. who.int

Macrocyclic Systems: Macrocyclization involves the formation of a large ring containing the thiophene-3-ylmethylamine motif. This can be achieved through intramolecular reactions of a linear precursor containing two reactive functional groups at its termini. Common macrocyclization strategies include ring-closing metathesis, macrolactamization, and palladium-catalyzed C-H olefination. rsc.org The resulting macrocycles can exhibit constrained conformations and possess unique binding properties.

Integration with Other Heterocyclic Systems to Form Fused or Spiro Compounds

Fusing or spirally linking the this compound core with other heterocyclic systems can lead to novel chemical entities with distinct three-dimensional shapes and pharmacological profiles.

Fused Compounds: The synthesis of fused systems involves the construction of a new ring that shares one or more atoms with the thiophene or a ring derived from the side chain. For example, intramolecular cyclization of a suitably functionalized this compound derivative can lead to the formation of a thieno[3,2-c]pyridine (B143518) ring system. nih.govgoogle.comgoogle.com This can be achieved by reacting a precursor like 3-bromomethyl-thiophene with an aminoacetaldehyde acetal, followed by acid-catalyzed cyclization. google.com

Spiro Compounds: Spiro compounds contain two rings connected by a single common atom. The synthesis of spiro compounds incorporating the thiophene-3-ylmethylamine motif can be achieved by reacting a precursor, such as 1-benzylpiperidin-4-one, with a functionalized thiophene derivative. For instance, a halogen-metal exchange on 3-bromothiophene, followed by the addition of the piperidinone and subsequent cyclization, can yield a spiro[piperidine-4,4'-thieno[3,2-c]pyran] system. acs.orgnih.gov

Concluding Remarks and Future Perspectives in N Thiophen 3 Ylmethyl Propan 1 Amine Research

Synthesis of Key Academic Findings and Methodological Advancements

Academic research into compounds structurally related to N-(thiophen-3-ylmethyl)propan-1-amine, particularly those with the thiophene-3-ylmethanamine core, has largely been driven by their utility as intermediates in the synthesis of pharmaceuticals. For instance, derivatives of N-methyl-3-(thiophen-2-yl)propan-1-ol are key precursors to the antidepressant duloxetine. researchgate.netresearchgate.net The synthesis of such molecules often involves multi-step sequences, including Mannich reactions, reductions, and resolutions to obtain the desired stereochemistry. researchgate.net

Methodological advancements in the synthesis of thiophene (B33073) derivatives, in general, have focused on improving efficiency, regioselectivity, and environmental friendliness. Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are frequently employed to construct the thiophene ring system with various substituents. mdpi.com Additionally, ring closure reactions from acyclic precursors offer an alternative and powerful strategy for synthesizing substituted thiophenes. researchgate.net

The synthesis of the N-propyl group on the amine can be achieved through various N-alkylation methods. Traditional methods often involve the use of alkyl halides, which can sometimes lead to over-alkylation. rsc.org More modern and controlled approaches include reductive amination of aldehydes and the use of transfer hydrogenation methodologies with alcohols, which are considered greener alternatives. nih.govorganic-chemistry.org For instance, the reaction of thiophene-3-carbaldehyde with propylamine (B44156) followed by reduction would be a plausible route to this compound.

Identification of Persistent Research Challenges and Unexplored Avenues

A significant challenge in the study of this compound is the current lack of specific research focused on this molecule. Its biological activity and physicochemical properties remain largely uncharacterized in the public domain. This presents a substantial unexplored avenue for research.

Persistent Research Challenges:

Regioselective Synthesis: The synthesis of 3-substituted thiophenes can be more challenging than that of 2-substituted isomers due to the electronic properties of the thiophene ring. nih.gov Developing highly selective and high-yielding methods for the direct functionalization of the 3-position of the thiophene ring remains an area of active research.

Scalable and Green Synthesis: While many synthetic methods exist, developing scalable, cost-effective, and environmentally benign processes for the production of this compound and its derivatives is a continuous challenge. This includes minimizing the use of hazardous reagents and solvents. nih.gov

Chiral Synthesis: For potential pharmaceutical applications, the synthesis of enantiomerically pure compounds is often necessary. Developing efficient asymmetric syntheses or chiral resolution methods for this compound would be a critical step.

Unexplored Avenues:

Biological Screening: A thorough investigation of the biological activities of this compound is a major unexplored area. Given that many thiophene derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties, screening this compound against a panel of biological targets could reveal novel therapeutic potential. nih.govencyclopedia.pub

Material Science Applications: Thiophene-based materials are known for their interesting electronic and optical properties, finding applications in organic electronics. researchgate.net The properties of this compound in this context have not been investigated.

Computational Studies: In silico studies, such as molecular docking and DFT (Density Functional Theory) calculations, can provide valuable insights into the potential biological targets and chemical reactivity of a molecule. nih.govnih.gov Such theoretical investigations of this compound are currently lacking.

Prognosis for Future Academic and Theoretical Investigations

The future of academic and theoretical research on this compound is likely to be driven by the broader interest in thiophene-containing compounds for drug discovery and materials science.

Future Academic Investigations:

Novel Synthetic Routes: Future synthetic work will likely focus on the development of novel, efficient, and stereoselective routes to this compound and its analogs. This could involve exploring new catalytic systems and one-pot reaction sequences.

Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives of this compound with modifications on the thiophene ring, the alkyl chain, and the amine will be crucial for establishing structure-activity relationships, should any biological activity be identified.

Pharmacokinetic and Pharmacodynamic Profiling: If initial biological screening is promising, further studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the mechanism of action, will be necessary.

Future Theoretical Investigations:

Predictive Modeling: Computational tools will likely be employed to predict the biological activities and potential off-target effects of this compound and its derivatives.

Conformational Analysis: Theoretical calculations can be used to understand the conformational preferences of the molecule, which can be crucial for its interaction with biological targets.

Spectroscopic Characterization: DFT calculations can aid in the interpretation of experimental spectroscopic data (NMR, IR, etc.) for the accurate characterization of newly synthesized compounds. bohrium.com

Contribution of this compound Studies to Fundamental Chemical Principles and Synthetic Strategies

While specific studies on this compound are limited, research in this area has the potential to contribute to several fundamental aspects of chemistry.

Understanding Thiophene Reactivity: The synthesis and functionalization of this compound would provide further insights into the reactivity of the thiophene ring, particularly at the 3-position.

Advancement of N-Alkylation Techniques: The development of selective and efficient methods for the N-propylation of thiophenemethanamine could contribute to the broader field of amine alkylation, a fundamental transformation in organic synthesis. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.